molecular formula C9H11NO B8005829 (R)-Chroman-3-amine

(R)-Chroman-3-amine

Cat. No. B8005829
M. Wt: 149.19 g/mol
InChI Key: SVWDNDQOXZHBRM-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Chroman-3-amine is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Asymmetric Syntheses : Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts were reported, starting from a variety of substituted chroman-4-ones using CBS reduction, azide inversion, and reduction. These methods provided good yields and excellent enantiomeric excess (ee) (Voight et al., 2010).

  • Drug-like Functionalized Spiro Compounds : Asymmetric synthesis of drug-like functionalized spiro[chroman-3,3'-indolin]-2'-ones containing three contiguous stereocenters was achieved using reflexive-Michael (r-M) reaction. These spiro compounds were transformed into functionalized spiranes with high selectivity (Ramachary et al., 2014).

  • Reactions with Amines : Studies showed that 2-Hydroxy-2-(polyhaloalkyl)chroman-4-ones react with diethoxymethyl acetate to give 3-(polyhaloacyl)chromones. The reactions of these compounds with amines proceed at C-2 with pyrone ring-opening, forming specific chroman derivatives (Sosnovskikh et al., 2006).

  • Amination of Chromanone Derivatives : Various ω-transaminases were investigated for the amination of chromanone derivatives, resulting in enantiopure amines with excellent enantiomeric excess. This included the synthesis of (R)-3-aminochromane (Pressnitz et al., 2013).

  • Inhibitors in Pharmaceutical Research : Chroman-3-amides were identified as highly potent Rho kinase inhibitors with sufficient kinase selectivity, cell activity, and desirable pharmacokinetic properties, suggesting their potential as therapeutic agents (Chen et al., 2008).

  • Development of Pyrinap Ligands : Pyrinap ligands were developed for the copper-catalyzed enantioselective A3-coupling of terminal alkynes, aldehydes, and amines, affording optically active propargylic amines. This method was applied to the late-stage modification of drug molecules (Liu et al., 2021).

properties

IUPAC Name

(3R)-3,4-dihydro-2H-chromen-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8H,5-6,10H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWDNDQOXZHBRM-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](COC2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Chroman-3-amine
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(R)-Chroman-3-amine
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